(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
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Overview
Description
®-3,3’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with chlorophenyl groups and hydroxyl functionalities, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where the corresponding chlorophenyl magnesium bromide reacts with a binaphthalene derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3,3’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and protein binding.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which ®-3,3’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the chlorophenyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and selectivity towards various biological targets .
Comparison with Similar Compounds
Similar Compounds
BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): Another binaphthalene derivative used as a chiral ligand in asymmetric synthesis.
Chlorpheniramine: A compound with chlorophenyl groups, used as an antihistamine.
Uniqueness
®-3,3’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is unique due to its combination of hydroxyl and chlorophenyl functionalities, which provide a versatile platform for various chemical modifications and applications. Its chiral nature also makes it valuable in asymmetric synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[3-(4-chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28Cl2O2/c33-23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)35)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(34)16-12-20/h9-18,35-36H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHAXRXMBIIVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=CC=C(C=C3)Cl)O)C4=C5CCCCC5=CC(=C4O)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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